molecular formula C23H23N3O4S2 B2989749 N-{4-[5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

N-{4-[5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2989749
M. Wt: 469.6 g/mol
InChI Key: PIMIJBYVESIJEL-UHFFFAOYSA-N
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Description

The compound N-{4-[5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-methoxyphenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and an ethane sulfonamide group linked via a phenyl ring at position 2.

Properties

IUPAC Name

N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-32(28,29)25-17-12-10-16(11-13-17)19-15-20(18-7-4-5-8-21(18)30-2)26(24-19)23(27)22-9-6-14-31-22/h4-14,20,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMIJBYVESIJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole core linked to a thiophene moiety and a sulfonamide group, which are known for their biological activities. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 366.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines. In vitro assays showed that this compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited significant growth inhibition in MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The IC₅₀ values were reported as follows:

  • MCF7 : 12.50 µM
  • A549 : 26 µM
  • HepG2 : 17.82 µM

These findings indicate that the compound may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

3. Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary tests showed that the compound displayed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Study : A study conducted on lipopolysaccharide (LPS)-induced RAW264.7 macrophages demonstrated that treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Evaluation : An experimental evaluation on A549 cells revealed that the compound not only inhibited cell growth but also induced significant apoptosis as evidenced by increased annexin V staining .

Data Summary Table

Biological ActivityCell Line/OrganismIC₅₀/MIC ValueReference
Anti-inflammatoryRAW264.7-
AnticancerMCF712.50 µM
AnticancerA54926 µM
AnticancerHepG217.82 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison
Feature Target Compound Triazole Derivative ()
Core Structure 4,5-Dihydro-1H-pyrazole 1,2,4-Triazole
Sulfonyl Group Ethane sulfonamide Phenylsulfonyl
Aromatic Substituents Thiophene-2-carbonyl, 2-methoxyphenyl 2,4-Difluorophenyl, phenylethanone
Synthetic Route Likely multi-step (not specified in evidence) Sodium ethoxide/α-halogenated ketone reaction

Comparison with Pyrazole-Based Sulfonamides

The compound N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide () shares the sulfonamide functional group but features a pyrazole ring instead of pyrazoline. Key differences include:

  • Substituents: The chlorophenoxy group in the pyrazole derivative is electron-withdrawing, contrasting with the electron-rich thiophene-2-carbonyl group in the target compound. This may influence solubility and target binding.
  • Pharmacological Implications : Sulfonamide-containing pyrazoles are often explored as kinase inhibitors or antimicrobial agents, whereas pyrazolines are studied for anti-inflammatory or anticancer activity .

Computational and Crystallographic Insights

  • Such differences may affect interactions with hydrophobic binding pockets .
  • Crystallography : SHELX software () is widely used for small-molecule refinement. If structural data were available, bond angles and torsional strains in the pyrazoline core could be compared to triazole or pyrazole analogs to assess stability .

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